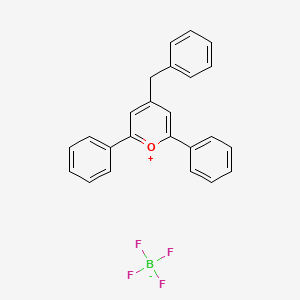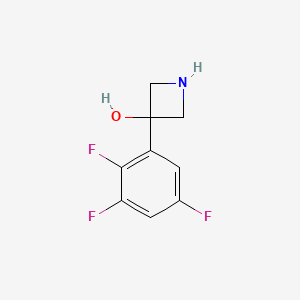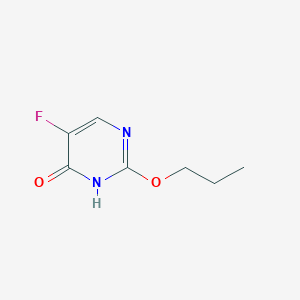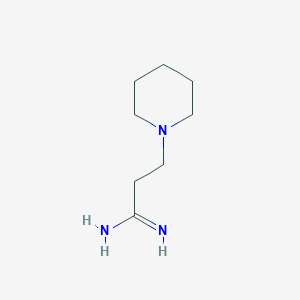![molecular formula C7H4FN3O2 B11768162 7-Fluoro-3-hydroxybenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B11768162.png)
7-Fluoro-3-hydroxybenzo[d][1,2,3]triazin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-3-hydroxybenzo[d][1,2,3]triazin-4(3H)-one is a heterocyclic compound that contains a triazine ring fused with a benzene ring. The presence of a fluorine atom and a hydroxyl group on the triazine ring makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-3-hydroxybenzo[d][1,2,3]triazin-4(3H)-one typically involves the nucleophile-induced rearrangement of pyrrolooxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted pyrroles . The reaction conditions often require high temperatures and long reaction times, such as microwave-assisted heating with sodium methoxide at 150–160°C or refluxing with triethyl orthoformate and xylene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure safety and efficiency on a larger scale.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-3-hydroxybenzo[d][1,2,3]triazin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the fluorine atom could yield various substituted triazine derivatives .
Scientific Research Applications
7-Fluoro-3-hydroxybenzo[d][1,2,3]triazin-4(3H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Investigated for its potential as a pharmaceutical agent due to its biological activity.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Fluoro-3-hydroxybenzo[d][1,2,3]triazin-4(3H)-one involves its interaction with specific molecular targets. The fluorine atom and hydroxyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-(trifluoromethyl)benzoic acid: Another fluorinated aromatic compound with different functional groups.
3-(2-Fluoro-4-chloro-5-substituted-phenyl)-7-methyl-3H-pyrazolo[3,4-d][1,2,3]triazin-4(7H)-one: A similar triazine compound with different substituents.
Uniqueness
7-Fluoro-3-hydroxybenzo[d][1,2,3]triazin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a fluorine atom and a hydroxyl group on the triazine ring differentiates it from other similar compounds .
Properties
Molecular Formula |
C7H4FN3O2 |
|---|---|
Molecular Weight |
181.12 g/mol |
IUPAC Name |
7-fluoro-3-hydroxy-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C7H4FN3O2/c8-4-1-2-5-6(3-4)9-10-11(13)7(5)12/h1-3,13H |
InChI Key |
JETXHQCWKRLSAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)N=NN(C2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3R,4S)-4-aminopyrrolidin-3-yl]methanol](/img/structure/B11768080.png)
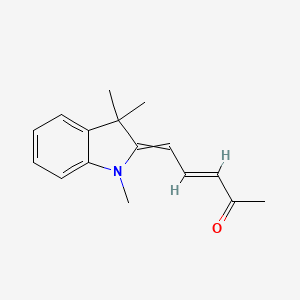
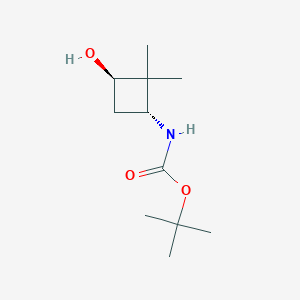
![N-(7-Benzoyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide](/img/structure/B11768105.png)
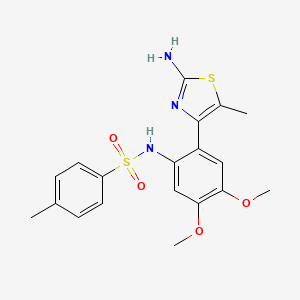

![6,8-dichloro-2,2-difluoro-2H-[1,3]dioxolo[4,5-h]quinazoline](/img/structure/B11768115.png)
![tert-Butyl 8-methyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B11768121.png)
